molecular formula C11H9F2N3O2 B2474084 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 438227-80-6

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Katalognummer: B2474084
CAS-Nummer: 438227-80-6
Molekulargewicht: 253.209
InChI-Schlüssel: AZZCLQRJWLKGDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl substituent at position 5, a difluoromethyl group at position 7, and a carboxylic acid moiety at position 3. It serves as a precursor for synthesizing bioactive molecules, such as small-molecule chaperones targeting glucocerebrosidase . Analytical data for this compound includes:

  • ¹H NMR (DMSO-d6): δ 2.62 (s, 3H), 2.73 (s, 3H), 2.89 (d, J=4.7 Hz, 3H), 7.10 (s, 1H), 7.95 (q, J=4.7 Hz, 1H), 8.48 (s, 1H)
  • LC-MS: Retention time = 3.71 min
  • HRMS: m/z 205.1085 (calculated: 205.1084 for C₁₀H₁₃N₄O⁺) .

Commercially, it has been discontinued by suppliers like CymitQuimica, limiting its accessibility for research .

Eigenschaften

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h3-5,9H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZCLQRJWLKGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-80-6
Record name 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Chemischer Reaktionen

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives exhibit diverse biological activities, influenced by substituents at positions 5, 7, and 3. Below, the target compound is compared with key analogs based on structural variations, physicochemical properties, and applications.

Substituent Variations at Position 7

Table 1: Difluoromethyl vs. Trifluoromethyl Substituents
Compound Position 7 Substituent Molecular Formula Molecular Weight Key Features Reference
Target compound Difluoromethyl C₁₂H₁₁F₂N₃O₂ 291.24 Precursor for glucocerebrosidase chaperones
5-Cyclopropyl-7-(trifluoromethyl) analog Trifluoromethyl C₁₂H₁₁F₃N₃O₂ 310.24 Higher lipophilicity (logP ↑)
  • Impact : Trifluoromethyl groups enhance metabolic stability and membrane permeability compared to difluoromethyl groups due to increased electronegativity and steric bulk .

Substituent Variations at Position 5

Table 2: Cyclopropyl vs. Aryl/Substituted Aryl Groups
Compound Position 5 Substituent Molecular Formula Molecular Weight Biological Relevance Reference
Target compound Cyclopropyl C₁₂H₁₁F₂N₃O₂ 291.24 Chaperone precursor
7-(Difluoromethyl)-5-(4-fluorophenyl) 4-Fluorophenyl C₁₅H₁₁F₃N₃O₂ 346.27 Potential kinase inhibition
5-(Naphthalen-1-yl) analog Naphthyl C₁₈H₁₂F₃N₃O₂ 383.31 Enhanced aromatic interactions
  • Impact : Cyclopropyl groups reduce steric hindrance compared to bulky aryl substituents, favoring binding in constrained enzyme active sites .

Core Structure Modifications

Table 3: Pyrazolo[1,5-a]pyrimidine vs. Tetrahydro or Triazolo Derivatives
Compound Core Structure Molecular Formula Molecular Weight Key Properties Reference
Target compound Pyrazolo[1,5-a]pyrimidine C₁₂H₁₁F₂N₃O₂ 291.24 Aromatic, planar structure
5-Methyl-7-trifluoromethyl-4,5,6,7-tetrahydro analog Tetrahydro pyrazolo[1,5-a]pyrimidine C₁₀H₁₂F₃N₃O₂ 263.22 Improved solubility (saturation ↑)
3-[5-Cyclopropyl-7-(difluoromethyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine C₁₂H₁₂F₂N₄O₂ 282.25 Altered heterocyclic electronics

Functional Group Variations at Position 3

Table 4: Carboxylic Acid vs. Carboxamide Derivatives
Compound Position 3 Functional Group Molecular Formula Molecular Weight Application Reference
Target compound Carboxylic acid C₁₂H₁₁F₂N₃O₂ 291.24 Precursor for amide synthesis
5-Cyclopropyl-7-(difluoromethyl)-N-(5-methyloxazol-3-yl)carboxamide Carboxamide C₁₅H₁₃F₂N₅O₂ 333.29 Enhanced cell permeability
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[(1R)-1,2-dimethylpropyl]amino analog Carboxylic acid with amino substituents C₁₉H₂₀Cl₂N₄O₂ 411.30 Cathepsin inhibition (IC₅₀ ~ 25–45 µM)
  • Impact: Carboxamides improve bioavailability by masking the acidic proton, while amino-substituted analogs enable targeted protease inhibition .

Biologische Aktivität

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9F2N3O2
  • Molecular Weight : 253.06573 g/mol
  • SMILES Notation : C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)O

The compound features a unique pyrazolo-pyrimidine scaffold, which is known for its role in inhibiting cyclin-dependent kinases (CDKs), a crucial target in cancer therapy.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of CDK enzymes. These enzymes are pivotal in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The structural similarity of these compounds to adenosine triphosphate (ATP) allows them to effectively compete for binding sites on CDKs.

Antitumor Activity

A study highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including those similar to this compound. These compounds demonstrated significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (nM)
14MCF-745
14HCT-1166
14HepG-248
SorafenibMCF-7144
SorafenibHCT-116176

The IC50 values indicate that the synthesized compounds exhibit superior activity compared to the reference drug sorafenib, particularly against MCF-7 and HCT-116 cell lines .

Inhibition of CDK2

The compound's ability to inhibit CDK2 was tested alongside other derivatives. The most potent inhibitors showed IC50 values significantly lower than that of sorafenib, suggesting a strong potential for therapeutic use in oncology. For example:

CompoundCDK2 IC50 (µM)
Compound 140.057 ± 0.003
Sorafenib0.184 ± 0.01

These findings confirm the effectiveness of these compounds as dual-action agents capable of inducing apoptosis while inhibiting cell proliferation .

Case Studies

A notable case study involved the evaluation of various pyrazolo[3,4-d]pyrimidine derivatives in vivo. These studies demonstrated not only the efficacy against tumor growth but also an acceptable safety profile in animal models. The compounds were administered at varying doses, and their effects on tumor size were monitored over time.

Study Design Highlights:

  • Animal Model : Xenograft models using human cancer cell lines.
  • Treatment Regimen : Compounds administered bi-weekly.
  • Endpoints : Tumor size reduction, survival rates, and histopathological analysis.

Results indicated promising tumor regression rates with minimal side effects compared to traditional chemotherapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.